molecular formula C11H24N2O B3081257 6-(4-Aminopiperidin-1-yl)hexan-1-ol CAS No. 1098627-74-7

6-(4-Aminopiperidin-1-yl)hexan-1-ol

Cat. No.: B3081257
CAS No.: 1098627-74-7
M. Wt: 200.32 g/mol
InChI Key: MTWYGODGCZPZAU-UHFFFAOYSA-N
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Description

“6-(4-Aminopiperidin-1-yl)hexan-1-ol” is a chemical compound with the CAS Number: 4711-14-2 . It has a molecular weight of 185.31 . This compound is used in scientific research and its unique structure allows for various applications, including drug development and organic synthesis.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H23NO/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h13H,1-11H2 . This indicates that the compound has 11 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom.

It should be stored at a temperature between 28 C .

Scientific Research Applications

Fluorescent Sensor for Detection of Aluminum Ion

6-(4-Aminopiperidin-1-yl)hexan-1-ol has been used in the development of a fluorescent sensor for the selective detection of aluminum ions. This sensor exhibits an "OFF-ON type" mode in the presence of Al3+ ions and has applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Molecular Recognition in Synthesis of Biologically Active Compounds

This compound is important in the synthesis of pseudodistamines and their precursors, which are significant for their enzymatic inhibition properties. It aids in the recognition of regioisomers in these compounds, which is crucial for their correct identification and use in drug development (Mazur, Grishina, & Lebedev, 2017).

Role in Bicyclic Core Structures

This compound is involved in the formation of bicyclic core structures used as analogues of nucleoside building blocks and in other biological applications. These structures have been used in the synthesis of natural compounds and bioactive compounds (Jimeno et al., 2011).

Synthesis of Phthalocyanines

This compound has been used in the synthesis of novel peripheral and non-peripheral zinc and cobalt phthalocyanines, which are characterized for their aggregation properties in different solvents. These compounds are significant in materials science and spectroscopy (Bıyıklıoğlu & Acar, 2012).

Framework for Asymmetric Synthesis

It serves as an intermediate in the asymmetric synthesis of pharmacologically active products. This is especially relevant in the creation of pyrrolidinones and other bioactive compounds (Jida, Guillot, & Ollivier, 2007).

Safety and Hazards

The safety information for “6-(4-Aminopiperidin-1-yl)hexan-1-ol” is available in the Material Safety Data Sheet (MSDS) . It’s always important to follow safety guidelines when handling chemical substances.

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Compounds with a piperidine nucleus show a wide variety of biological activities and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, “6-(4-Aminopiperidin-1-yl)hexan-1-ol”, being a piperidine derivative, could have potential applications in these areas.

Properties

IUPAC Name

6-(4-aminopiperidin-1-yl)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c12-11-5-8-13(9-6-11)7-3-1-2-4-10-14/h11,14H,1-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWYGODGCZPZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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